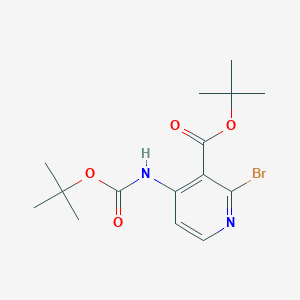

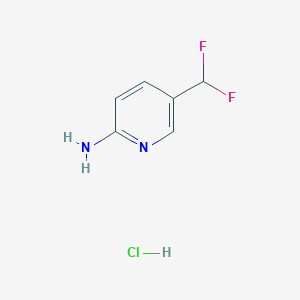

![molecular formula C12H23ClN2O2 B6315013 2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride CAS No. 1965309-45-8](/img/structure/B6315013.png)

2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

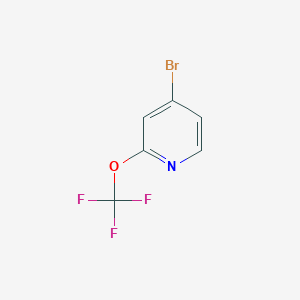

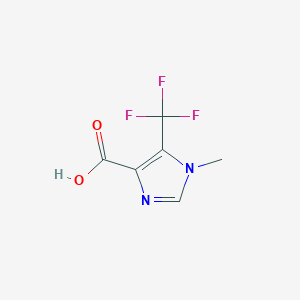

2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride is a chemical compound with the CAS number 1965309-45-8 . It has a molecular weight of 262.78 . The compound is a white solid and its IUPAC name is tert-butyl 2,6-diazaspiro [3.5]nonane-2-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;/h13H,4-9H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular formula is C12H23ClN2O2 and it has a molecular weight of 262.77622 .Scientific Research Applications

2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride has been used in various scientific research applications, including biochemistry and drug discovery. In biochemistry, this compound has been used as a substrate for enzymatic reactions, as a probe to study the structure of proteins, and as a tool to study the mechanism of action of enzymes. In drug discovery, this compound has been used to identify novel drug targets, as well as to study the structure-activity relationships of drug molecules.

Mechanism of Action

The mechanism of action of 2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride is not well understood. However, it is believed that the molecule binds to specific sites on proteins and enzymes, which results in a conformational change in the protein or enzyme. This conformational change can then result in the activation or inhibition of the protein or enzyme, depending on the specific application.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule can affect the activity of certain proteins and enzymes, which can result in changes in biochemical and physiological processes. For example, this compound has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, and it has been shown to affect the activity of certain proteins involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized in a laboratory setting, and it can be used to study the structure-activity relationships of drug molecules. Additionally, it can be used to identify novel drug targets, as well as to study the mechanism of action of enzymes. However, this compound has some limitations for use in laboratory experiments. For example, the molecule can be toxic in high concentrations, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for 2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride. First, further research is needed to better understand the mechanism of action of the molecule and its potential biochemical and physiological effects. Additionally, further research is needed to identify novel drug targets and to study the structure-activity relationships of drug molecules. Finally, further research is needed to identify new applications for this compound, such as in the development of therapeutic agents and diagnostic tools.

Synthesis Methods

2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride can be synthesized from a reaction between 2-bromo-2,6-diaza-spiro[3.5]nonane and hydrochloric acid. The reaction involves the formation of a bromine-chlorine bond, which results in the formation of the desired product. The reaction can be carried out in a variety of solvents, including methanol, ethanol, and acetonitrile. The reaction can be performed in a laboratory setting with the use of a reaction vessel and a heating source. The reaction is typically complete within 30 minutes.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;/h13H,4-9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLWPMSBSJZMIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1965309-45-8 |

Source

|

| Record name | 2,6-Diazaspiro[3.5]nonane-2-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.